
Zotepine N,S-Dioxide-d6
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Description
Zotepine N,S-Dioxide-d6, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₂D₆ClNO₃S and its molecular weight is 369.9. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
Zotepine acts as a dopamine antagonist with high affinity for D1 and D2 receptors and exhibits significant antagonistic effects on serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. Its mechanism of action also involves the inhibition of norepinephrine reuptake, which contributes to its therapeutic effects in managing schizophrenia symptoms .
Table 1: Key Receptor Affinities of Zotepine N,S-Dioxide-d6
Receptor | Affinity (Ki nM) |
---|---|
D1 | 71 |
D2 | 25 |
5-HT2A | 2.7 |
5-HT2C | 2.6 |
NET (Norepinephrine Transporter) | 530 |
SERT (Serotonin Transporter) | 151 |
Clinical Applications
Zotepine is primarily indicated for the treatment of schizophrenia, particularly in patients who experience inadequate control with conventional antipsychotics or those who suffer from treatment-resistant forms of the disorder. It has been shown to be effective in reducing both positive and negative symptoms associated with schizophrenia .
Case Studies and Clinical Trials
- Efficacy in Schizophrenia : A systematic review including 11 studies with a total of 966 participants indicated that zotepine is effective compared to placebo, particularly in improving mental state ratings. The results suggested that zotepine might lead to fewer movement disorder side effects than typical antipsychotics .
- Treatment-Resistant Schizophrenia : Open-label studies have suggested that zotepine can be beneficial for patients with treatment-resistant schizophrenia. However, further large-scale double-blind studies are necessary to confirm these findings .
- Safety Profile : Zotepine has demonstrated a favorable safety profile compared to other atypical antipsychotics, with lower incidences of metabolic side effects and movement disorders. This makes it a suitable option for long-term management of schizophrenia .
Research Implications
The deuterated form, this compound, is particularly valuable in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking of drug metabolism and distribution within the body. This can enhance understanding of its pharmacodynamics and pharmacokinetics compared to non-deuterated forms.
Table 2: Pharmacokinetic Properties
Parameter | Value |
---|---|
Volume of Distribution | 109 L/kg |
Protein Binding | 97% |
Tmax (Time to Peak Plasma Concentration) | 2-4 hours |
Properties
Molecular Formula |
C₁₈H₁₂D₆ClNO₃S |
---|---|
Molecular Weight |
369.9 |
Synonyms |
2-Chloro-11-[2-(dimethyloxidoamino)ethoxy]dibenzo[b,f]thiepin 5-Oxide-d6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.